N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromobenzo[d]thiazole moiety and a piperidinylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the bromobenzo[d]thiazole core: This can be achieved by bromination of benzo[d]thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperidinylsulfonyl group: This step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidinylsulfonyl intermediate.
Coupling with benzamide: The final step involves coupling the bromobenzo[d]thiazole and piperidinylsulfonyl intermediates with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfur or nitrogen atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Substituted benzo[d]thiazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine or thioether derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- N-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. This uniqueness can be exploited in designing compounds with specific properties or activities.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S2/c20-15-5-4-6-16-17(15)21-19(27-16)22-18(24)13-7-9-14(10-8-13)28(25,26)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIBTZRTHBPCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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